

# In-Depth Technical Guide: DNA Gyrase-IN-3 (CAS: 2522667-08-7)

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## Compound of Interest

Compound Name: DNA Gyrase-IN-3

Cat. No.: B12415700

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## Abstract

This technical guide provides a comprehensive overview of **DNA Gyrase-IN-3** (also referred to as Compound 28), a novel inhibitor of bacterial DNA gyrase B. This document consolidates critical data on its chemical properties, synthesis, biological activity, and mechanism of action, intended to serve as a valuable resource for researchers in the fields of antibacterial and anti-tubercular drug discovery. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies are provided. Visualizations of key pathways and workflows are included to facilitate a deeper understanding of the compound's characteristics and its interaction with its molecular target.

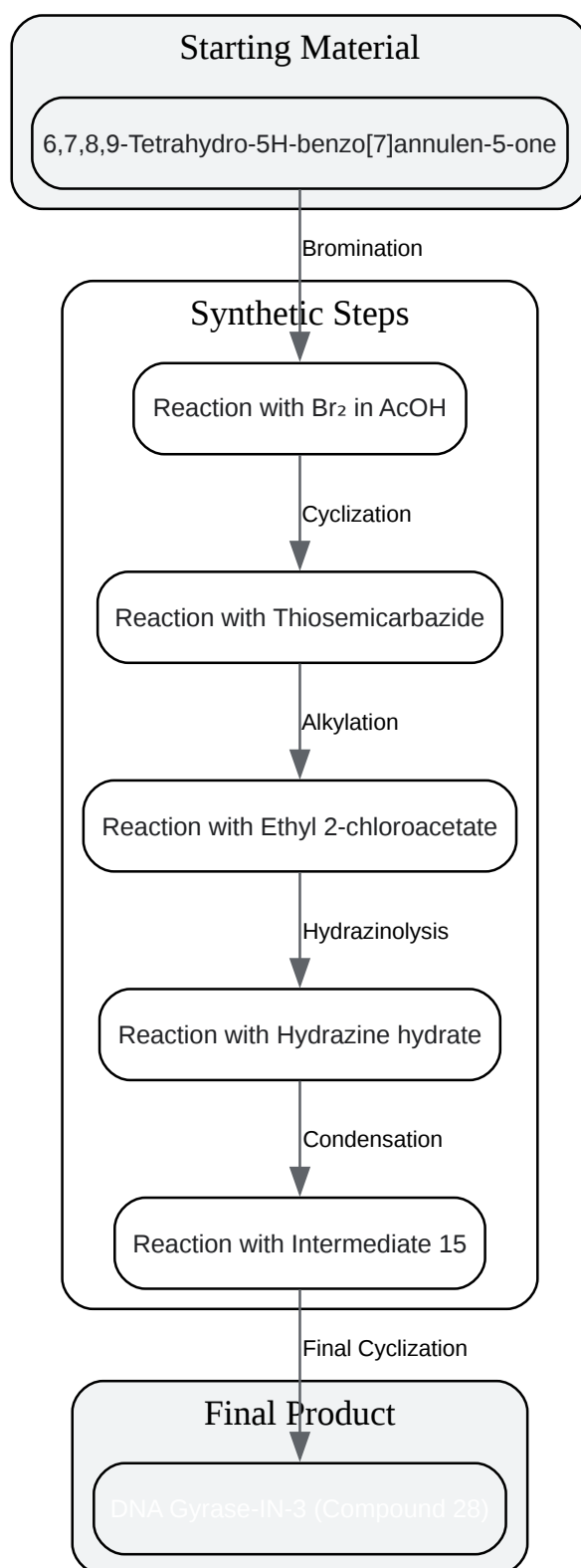
## Chemical and Physical Properties

**DNA Gyrase-IN-3** is a benzosuberone-thiazole derivative with the following properties:

Property	Value
CAS Number	2522667-08-7
Molecular Formula	C <sub>18</sub> H <sub>20</sub> N <sub>6</sub> OS <sub>2</sub>
Molecular Weight	400.52 g/mol
IUPAC Name	2-((8,9-dihydro-7H-benzoannulen-6-yl)thio)-N'-(4-((8,9-dihydro-7H-benzoannulen-6-yl)thio)thiazol-2-yl)acetohydrazide
Appearance	Not specified in literature
Solubility	Soluble in DMSO
Storage	Store at -20°C

## Synthesis

The synthesis of **DNA Gyrase-IN-3** is a multi-step process starting from 6,7,8,9-tetrahydro-5H-benzoannulen-5-one. The overall workflow is depicted below.



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Figure 1: Synthetic pathway for **DNA Gyrase-IN-3**.

## Detailed Experimental Protocol for Synthesis

The synthesis of **DNA Gyrase-IN-3** (Compound 28) was achieved through the following steps as described by Omar et al. (2020):

- Synthesis of 6-bromo-8,9-dihydro-7H-benzoannulen-5-one (Intermediate 12): To a solution of 6,7,8,9-tetrahydro-5H-benzoannulen-5-one (10 mmol) in glacial acetic acid (20 mL), bromine (10 mmol) in glacial acetic acid (10 mL) was added dropwise with stirring. The reaction mixture was stirred at room temperature for 3 hours. The resulting precipitate was filtered, washed with water, and recrystallized from ethanol.
- Synthesis of 2-amino-4-(8,9-dihydro-7H-benzoannulen-5-yl)thiazole (Intermediate 13): A mixture of intermediate 12 (10 mmol) and thiosemicarbazide (10 mmol) in ethanol (30 mL) was refluxed for 4 hours. The solvent was evaporated under reduced pressure, and the residue was triturated with water. The solid product was filtered, dried, and recrystallized from ethanol.
- Synthesis of ethyl 2-((4-(8,9-dihydro-7H-benzoannulen-5-yl)thiazol-2-yl)amino)acetate (Intermediate 14): A mixture of intermediate 13 (10 mmol), ethyl 2-chloroacetate (10 mmol), and anhydrous potassium carbonate (20 mmol) in dry acetone (50 mL) was refluxed for 12 hours. The reaction mixture was filtered, and the solvent was evaporated. The residue was purified by column chromatography.
- Synthesis of 2-((4-(8,9-dihydro-7H-benzoannulen-5-yl)thiazol-2-yl)amino)acetohydrazide (Intermediate 15): To a solution of intermediate 14 (10 mmol) in ethanol (30 mL), hydrazine hydrate (20 mmol) was added, and the mixture was refluxed for 6 hours. The solvent was removed under reduced pressure, and the resulting solid was collected by filtration.
- Synthesis of **DNA Gyrase-IN-3** (Compound 28): A mixture of intermediate 15 (1 mmol) and 6-((2-hydrazinyl-2-oxoethyl)thio)-8,9-dihydro-7H-benzoannulen-5-one (1 mmol) in glacial acetic acid (10 mL) was refluxed for 8 hours. The reaction mixture was cooled, and the precipitate was filtered, washed with ethanol, and recrystallized from a DMF/ethanol mixture to yield the final product.

## Biological Activity

**DNA Gyrase-IN-3** exhibits potent inhibitory activity against bacterial DNA gyrase B and demonstrates significant antibacterial and anti-tubercular properties.

## In-vitro Antibacterial and Anti-tubercular Activity

The minimum inhibitory concentrations (MICs) of **DNA Gyrase-IN-3** against a panel of bacterial and mycobacterial strains are summarized below.

Organism	Strain	MIC (µg/mL)
Haemophilus influenzae	ATCC 49247	1.95
Mycoplasma pneumoniae	ATCC 15531	1.95
Bordetella pertussis	ATCC 9797	1.95
Streptococcus pneumoniae	ATCC 49619	3.9
Klebsiella pneumoniae	ATCC 700603	7.81
Mycobacterium tuberculosis	H37Rv	0.98
Mycobacterium tuberculosis	Isoniazid-resistant	1.95

## Cytotoxicity

The cytotoxic effect of **DNA Gyrase-IN-3** was evaluated against a normal human lung fibroblast cell line.

Cell Line	IC <sub>50</sub> (µM)
WI-38	117

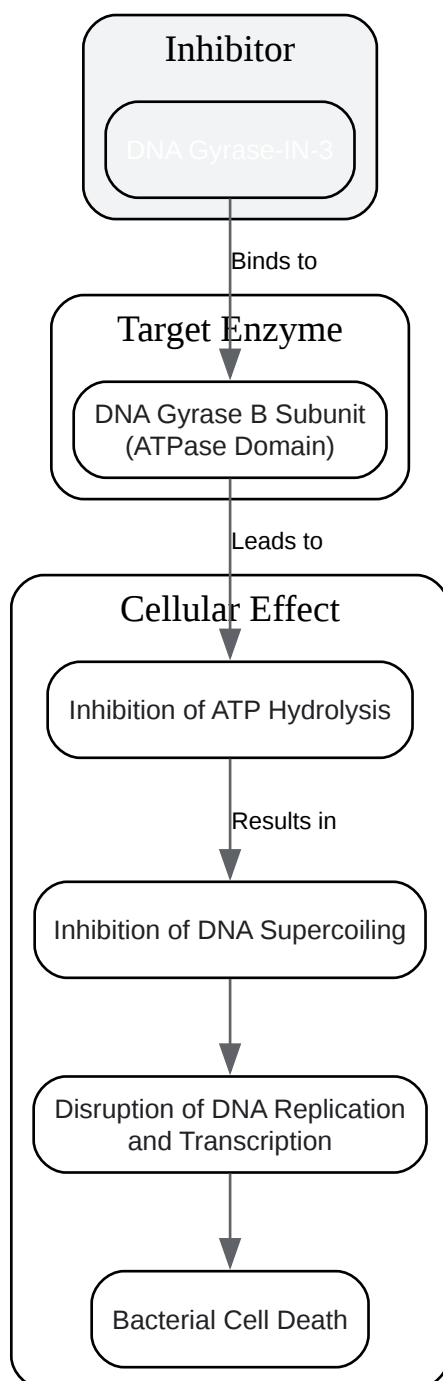
## DNA Gyrase Inhibition

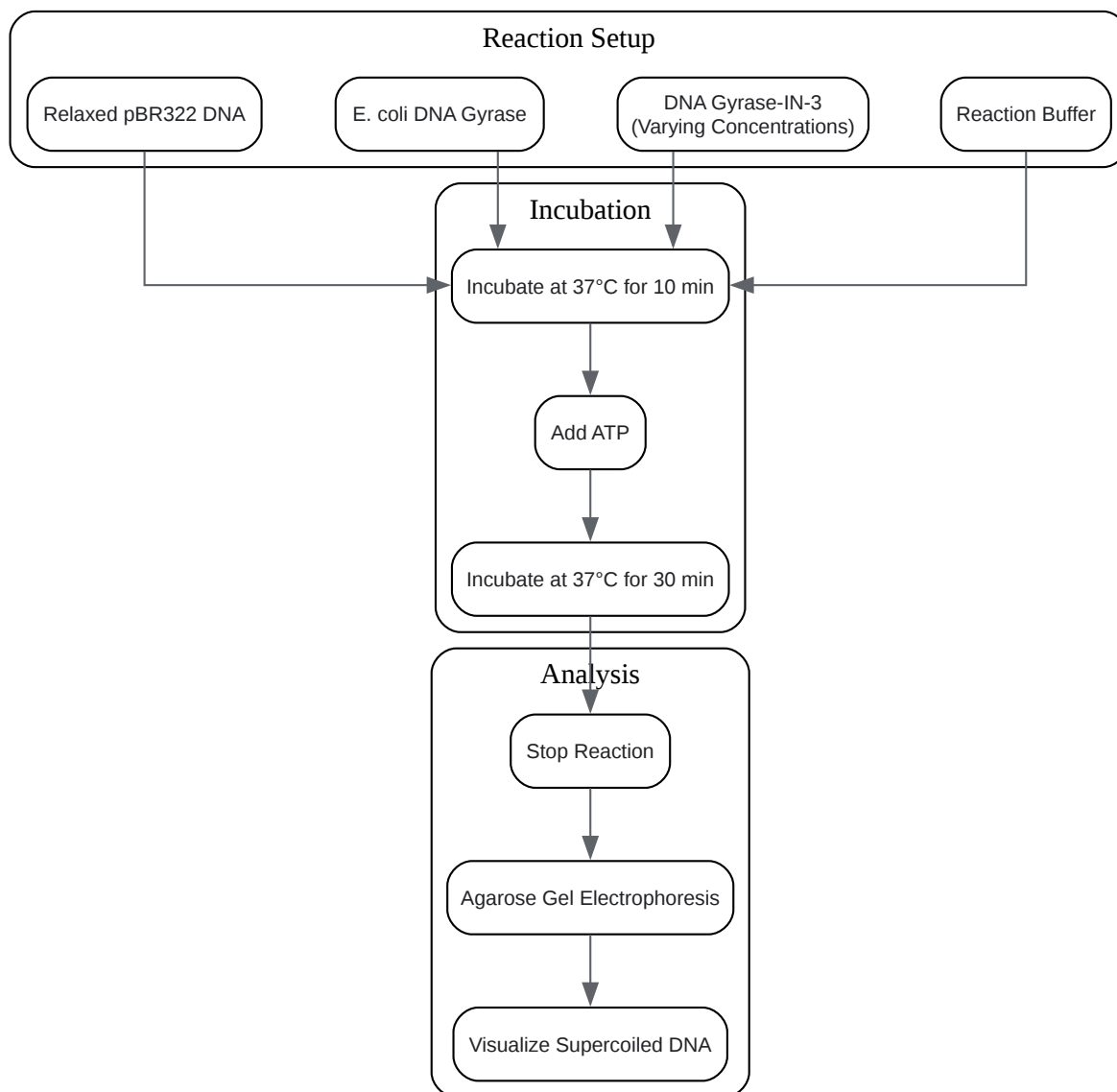
**DNA Gyrase-IN-3** was assayed for its ability to inhibit the supercoiling and ATPase activities of E. coli DNA gyrase.

Assay	Target	IC <sub>50</sub> (μM)
DNA Supercoiling	E. coli DNA Gyrase	5.41
ATPase Activity	E. coli DNA Gyrase B	15.64

## Mechanism of Action

**DNA Gyrase-IN-3** targets the ATPase domain of the DNA gyrase B subunit, thereby inhibiting the enzyme's supercoiling activity which is essential for bacterial DNA replication and transcription.





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